molecular formula C8H15N3O B11774948 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine

Cat. No.: B11774948
M. Wt: 169.22 g/mol
InChI Key: VMAFJQOHCALRQX-UHFFFAOYSA-N
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Description

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxymethyl group attached to the pyrazole ring and a propan-2-amine side chain

Preparation Methods

The synthesis of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrazole-3-carbaldehyde with methoxymethyl chloride in the presence of a base to form 1-(methoxymethyl)-1H-pyrazole-3-carbaldehyde. This intermediate is then subjected to reductive amination with 2-aminopropane to yield the final product. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound serves as a lead compound for the development of drugs targeting specific enzymes or receptors. Its structural features allow for modifications to enhance potency and selectivity.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. For example, it can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The molecular targets and pathways involved are studied through biochemical assays and molecular docking studies to elucidate the compound’s effects .

Comparison with Similar Compounds

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine can be compared with other similar compounds, such as:

    1-Phenylpropan-2-amine:

    1-(3,4-Dimethoxyphenyl)propan-2-amine:

    1-(1H-Pyrazol-3-yl)propan-2-amine: This compound lacks the methoxymethyl group but shares the pyrazole and propan-2-amine structure, making it a useful comparison for studying the effects of the methoxymethyl substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Researchers explore these properties to develop new compounds with improved efficacy and safety profiles .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-[1-(methoxymethyl)pyrazol-3-yl]propan-2-amine

InChI

InChI=1S/C8H15N3O/c1-7(9)5-8-3-4-11(10-8)6-12-2/h3-4,7H,5-6,9H2,1-2H3

InChI Key

VMAFJQOHCALRQX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN(C=C1)COC)N

Origin of Product

United States

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